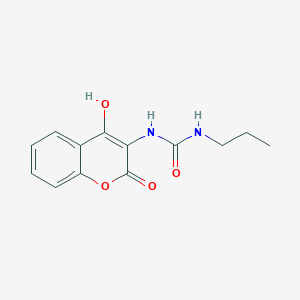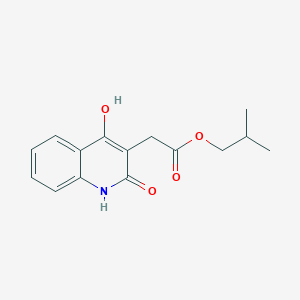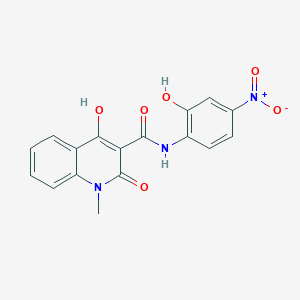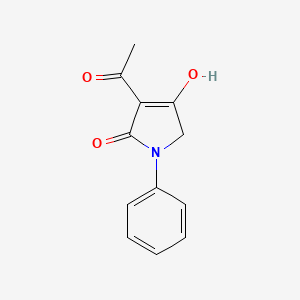
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, also known as HPCP, is a synthetic compound that belongs to the family of coumarins. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. HPCP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Due to its unique chemical properties, HPCP has attracted significant attention from researchers worldwide, who are interested in exploring its potential therapeutic benefits.
作用機序
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea acts as a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This leads to improved cognitive function and memory consolidation, which may be beneficial for the treatment of Alzheimer's disease. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea exhibits potent antioxidant and anti-inflammatory properties, and can protect cells against oxidative stress and inflammation. In vivo studies have shown that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea can improve cognitive function and memory consolidation in animal models of Alzheimer's disease, and can reduce oxidative stress and inflammation in various tissues. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has also been shown to exhibit antitumor effects in animal models of cancer, and to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and can be obtained in high yield and purity. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea is also stable under a wide range of conditions, and can be stored for extended periods without significant degradation. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has some limitations for laboratory experiments. It exhibits poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for the study of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. One area of research is the development of new and more potent inhibitors of acetylcholinesterase, which may have improved therapeutic efficacy for the treatment of Alzheimer's disease. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, and its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. Finally, the study of the structure and function of acetylcholinesterase, and the development of new inhibitors based on N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, may lead to the discovery of new drugs with improved potency and selectivity.
合成法
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with propargylamine to form the corresponding propargylamide. The propargylamide is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole intermediate, which is subsequently treated with propylamine to yield N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. The overall yield of the synthesis is around 45%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission. In pharmacology, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. In biochemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been used as a tool to study the structure and function of acetylcholinesterase, and to develop new inhibitors with improved potency and selectivity.
特性
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-7-14-13(18)15-10-11(16)8-5-3-4-6-9(8)19-12(10)17/h3-6,16H,2,7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFDZRPRQFCCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C2=CC=CC=C2OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)






